molecular formula C20H30O5 B14466390 Hymenosignin CAS No. 72264-71-2

Hymenosignin

Cat. No.: B14466390
CAS No.: 72264-71-2
M. Wt: 350.4 g/mol
InChI Key: ZNGHAWGHVJXQJS-XDMDFCAASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hymenosignin typically involves the extraction from natural sources, followed by purification processes

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale extraction would involve the use of solvents such as ethanol or methanol, followed by purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Hymenosignin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other oxidized functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Hymenosignin has several applications in scientific research:

Comparison with Similar Compounds

    Hymenoxon: Another sesquiterpene lactone from the same plant.

    Parthenolide: A well-known sesquiterpene lactone with similar biological activities.

    Costunolide: Another compound with similar structural features and biological properties.

Uniqueness: Hymenosignin is unique due to its specific structural features, including the presence of multiple rings and ester groups, which contribute to its distinct reactivity and biological activities . Its specific interactions with molecular targets also set it apart from other similar compounds.

Properties

CAS No.

72264-71-2

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

[(1S,3R,4S,7R,9R,10R,11S,13R)-4,9,13-trimethyl-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C20H30O5/c1-6-10(2)17(21)24-15-9-19(5)20(25-19)8-13-12(4)18(22)23-14(13)7-11(3)16(15)20/h10-16H,6-9H2,1-5H3/t10-,11+,12-,13+,14+,15-,16+,19+,20-/m0/s1

InChI Key

ZNGHAWGHVJXQJS-XDMDFCAASA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@]2([C@]3([C@@H]1[C@@H](C[C@@H]4[C@H](C3)[C@@H](C(=O)O4)C)C)O2)C

Canonical SMILES

CCC(C)C(=O)OC1CC2(C3(C1C(CC4C(C3)C(C(=O)O4)C)C)O2)C

Origin of Product

United States

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